molecular formula C16H9Cl2F6NO2 B11549002 2,4-dichloro-N-[2-(1,1,2,3,3,3-hexafluoropropoxy)phenyl]benzamide

2,4-dichloro-N-[2-(1,1,2,3,3,3-hexafluoropropoxy)phenyl]benzamide

Cat. No.: B11549002
M. Wt: 432.1 g/mol
InChI Key: AFHMKYDSFKKCOH-UHFFFAOYSA-N
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Description

2,4-dichloro-N-[2-(1,1,2,3,3,3-hexafluoropropoxy)phenyl]benzamide is a complex organic compound characterized by the presence of dichloro and hexafluoropropoxy groups attached to a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-N-[2-(1,1,2,3,3,3-hexafluoropropoxy)phenyl]benzamide typically involves multiple steps. One common method includes the reaction of 2,4-dichlorobenzoyl chloride with 2-(1,1,2,3,3,3-hexafluoropropoxy)aniline in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure high yield and purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters are crucial to achieve consistent quality and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2,4-dichloro-N-[2-(1,1,2,3,3,3-hexafluoropropoxy)phenyl]benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions. For example, substitution reactions may yield various substituted benzamides, while oxidation and reduction can lead to the formation of different functionalized derivatives.

Scientific Research Applications

2,4-dichloro-N-[2-(1,1,2,3,3,3-hexafluoropropoxy)phenyl]benzamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-[2-(1,1,2,3,3,3-hexafluoropropoxy)phenyl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in key biochemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-dichloro-N-[2-(1,1,2,3,3,3-hexafluoropropoxy)phenyl]benzamide is unique due to the presence of the hexafluoropropoxy group, which imparts distinct chemical and physical properties. This makes it particularly valuable for specific applications where such properties are desired.

Properties

Molecular Formula

C16H9Cl2F6NO2

Molecular Weight

432.1 g/mol

IUPAC Name

2,4-dichloro-N-[2-(1,1,2,3,3,3-hexafluoropropoxy)phenyl]benzamide

InChI

InChI=1S/C16H9Cl2F6NO2/c17-8-5-6-9(10(18)7-8)13(26)25-11-3-1-2-4-12(11)27-16(23,24)14(19)15(20,21)22/h1-7,14H,(H,25,26)

InChI Key

AFHMKYDSFKKCOH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=C(C=C(C=C2)Cl)Cl)OC(C(C(F)(F)F)F)(F)F

Origin of Product

United States

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